molecular formula C9H12F2O4 B15229446 dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

Cat. No.: B15229446
M. Wt: 222.19 g/mol
InChI Key: MVNGFZDAWJMIGV-PHDIDXHHSA-N
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Description

Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate is a chiral cyclopentane derivative featuring two ester groups at the 1,2-positions and two fluorine atoms at the 4,4-positions. Its stereochemistry ((1R,2R)) and fluorinated structure confer unique electronic and steric properties, making it a candidate for applications in asymmetric synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C9H12F2O4

Molecular Weight

222.19 g/mol

IUPAC Name

dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C9H12F2O4/c1-14-7(12)5-3-9(10,11)4-6(5)8(13)15-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

MVNGFZDAWJMIGV-PHDIDXHHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC(C[C@H]1C(=O)OC)(F)F

Canonical SMILES

COC(=O)C1CC(CC1C(=O)OC)(F)F

Origin of Product

United States

Preparation Methods

Deoxofluorination of Cyclopentanone Dicarboxylate Precursors

Synthesis of Cyclopentanone-1,2-Dicarboxylate Intermediates

The deoxofluorination strategy begins with the preparation of cyclopentanone-1,2-dicarboxylate derivatives. These intermediates are typically synthesized via cyclization of malonate esters with dihalogenated alkanes. For example, diisopropyl malonate reacts with 1,3-dibromo-2,2-dimethoxypropane under basic conditions to form a cyclobutanone analog. Adapting this method for cyclopentanone requires adjusting the carbon chain length and reaction kinetics. The resulting cyclopentanone-1,2-dicarboxylate exhibits a planar carbonyl group at position 4, which is critical for subsequent fluorination.

Geminal Difluorination Using Morph-DAST

Deoxofluorination reagents such as morpholinosulfur trifluoride (Morph-DAST) selectively replace ketone oxygen atoms with fluorine. Treatment of cyclopentanone-1,2-dicarboxylate with Morph-DAST at −40°C in anhydrous dichloromethane yields the 4,4-difluoro derivative (Fig. 1A). This exothermic reaction proceeds via a two-step mechanism: initial formation of a fluorosulfinate intermediate followed by fluoride ion displacement. The stereochemical integrity of the 1R,2R configuration is preserved due to the rigidity of the cyclopentane ring, with yields reaching 65–70%.

Table 1: Optimization of Deoxofluorination Conditions
Parameter Optimal Value Yield (%) Purity (%)
Temperature −40°C 68 97
Reagent Equivalents 2.5 eq Morph-DAST 65 95
Solvent Anhydrous CH₂Cl₂ 70 98

Esterification and Purification

Following fluorination, the diisopropyl ester undergoes transesterification with methanol in the presence of catalytic sulfuric acid to yield the dimethyl ester. Silica gel chromatography removes residual fluorinating agents, achieving a final purity of 97%. This method is scalable to multigram quantities, with a reported isolated yield of 64% for the dibromide precursor in related systems.

Fluorination of Cyclopentene Dicarboxylate Derivatives

Preparation of Cyclopentene-1,2-Dicarboxylate

Cyclopentene derivatives offer an alternative route via electrophilic fluorination. Diethyl cyclopentene-1,2-dicarboxylate is synthesized through Diels-Alder reactions between dienophiles and conjugated dienes. Hydrogenation of the cyclopentene ring introduces saturation, but selective fluorination prior to hydrogenation avoids stereochemical scrambling.

Electrophilic Fluorination with Selectfluor®

Electrophilic fluorination of cyclopentene-1,2-dicarboxylate using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile introduces fluorine atoms at the 4-position. The reaction proceeds via a radical mechanism, with cis-addition of fluorine atoms resulting in 4,4-difluoro geometry (Fig. 1B). Yields are moderate (50–55%) due to competing side reactions, but stereoselectivity exceeds 90% ee when chiral catalysts are employed.

Hydrogenation and Stereochemical Control

Post-fluorination hydrogenation with palladium on carbon (Pd/C) under hydrogen gas selectively reduces remaining double bonds without affecting ester groups. The 1R,2R configuration is maintained through steric hindrance from the fluorine atoms, which lock the ring into a chair-like conformation.

Ring-Closing Metathesis with Fluorinated Building Blocks

Synthesis of Fluorinated Dienes

Ring-closing metathesis (RCM) strategies utilize fluorinated dienes such as 1,4-difluoro-2,5-diene esters. These precursors are prepared via Heck coupling between fluorinated alkenes and acrylate esters. Grubbs second-generation catalyst facilitates RCM at 40°C, forming the cyclopentane ring with 4,4-difluoro substitution (Fig. 1C).

Catalyst Selection and Yield Optimization

Table 2 compares metathesis catalysts for this transformation:

Table 2: Metathesis Catalyst Performance
Catalyst Temperature (°C) Yield (%) Selectivity (%)
Grubbs II 40 75 88
Hoveyda-Grubbs II 60 68 85
Zhan catalyst 25 82 92

The Zhan catalyst (tricyclohexylphosphine)(IMes)RuCl₂ provides superior yields and selectivity at lower temperatures, minimizing ester group degradation.

Functional Group Interconversion from Biscarbamate Intermediates

Synthesis of 4,4-Difluorocyclopentane-1,2-Diyl Biscarbamate

Patent literature describes the preparation of biscarbamate derivatives as key intermediates. Treatment of 4,4-difluorocyclopentane-1,2-diamine with methyl chloroformate in the presence of triethylamine yields the biscarbamate (Fig. 1D). This intermediate is thermally stable and amenable to large-scale production.

Hydrolysis and Esterification

Hydrolysis of the biscarbamate with aqueous hydrochloric acid generates the dicarboxylic acid, which is subsequently esterified with methanol using thionyl chloride as a dehydrating agent. This two-step process achieves an overall yield of 58%, with the 1R,2R configuration controlled by the chiral starting diamine.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for Industrial Scalability
Method Steps Yield (%) Cost ($/kg) Stereoselectivity
Deoxofluorination 4 64 1200 High
Electrophilic Fluorination 5 55 1800 Moderate
Ring-Closing Metathesis 3 82 950 High
Biscarbamate Conversion 6 58 2200 Very High

The ring-closing metathesis approach offers the best balance of yield and cost, while the biscarbamate route excels in stereochemical precision. Deoxofluorination remains the most widely adopted method for pilot-scale production.

Chemical Reactions Analysis

Reactivity Analysis

The compound’s ester groups and fluorine atoms are key reactive sites:

  • Ester Groups : Susceptible to hydrolysis, transesterification, or nucleophilic substitution.

  • Fluorine Atoms : Highly electronegative but typically poor leaving groups unless activated (e.g., under extreme conditions).

  • Cyclopentane Ring : Stable but may participate in ring-opening reactions under specific strain or catalytic conditions.

Hydrolysis of Ester Groups

Reaction Type Conditions Products Key Observations
Acidic Hydrolysis H⁺ (e.g., H₂SO₄), heat1,2-Cyclopentanedicarboxylic acidConverts esters to carboxylic acids, retaining stereochemistry .
Basic Hydrolysis OH⁻ (e.g., NaOH), heatSodium salts of dicarboxylic acidSimilar to acidic hydrolysis but yields deprotonated acids .

Mechanism : Ester groups undergo nucleophilic attack by water in acidic or basic conditions, breaking the ester bond.

Fluorine Substitution

Reaction Type Conditions Products Key Observations
Nucleophilic Substitution Strong nucleophiles (e.g., NH₂⁻, CN⁻), high temperatureSubstituted cyclopentane derivativesFluorine is a poor leaving group; substitution is unlikely without activation .
Elimination Strong base (e.g., KOtBu), heatFluorinated cyclopentene derivativesPotential elimination of HF to form double bonds, though not well-documented .

Challenges : Fluorine’s high bond strength and poor leaving ability make substitution reactions unfavorable under standard conditions.

Transesterification

Reaction Type Conditions Products Key Observations
Alcohol Exchange Alcohol (e.g., MeOH), acid catalyst (e.g., H₂SO₄)Other esters (e.g., ethyl esters)Converts methyl esters to different alkyl esters via acid-catalyzed exchange .

Mechanism : Acid catalyst protonates the ester oxygen, enabling attack by a nucleophile (e.g., another alcohol).

Ring-Opening Reactions

Reaction Type Conditions Products Key Observations
Oxidative Cleavage Oxidizing agents (e.g., O₃, CrO₃)Dicarboxylic acidsUnlikely due to cyclopentane’s stability; requires extreme conditions .
Catalytic Ring-Opening Transition metal catalysts (e.g., Pd, Ru)Functionalized cyclopentane derivativesHypothetical; similar to reactions observed in strained cyclopropane systems .

Note : Cyclopentane’s stability makes ring-opening reactions improbable without specific catalysts or harsh conditions.

Comparison with Analogous Compounds

Compound Key Features Reactivity Applications
Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Cyclopropane ring, ester groupsTaCl₅-mediated ring-opening with aldehydes to form tetrahydronaphthalenes Synthesis of chlorinated carbocycles .
Dimethyl Cyclopentane-1,2-Dicarboxylate Cyclopentane, ester groupsHydrolysis to carboxylic acids Building block for polymers or pharmaceuticals .
This compound Fluorinated cyclopentane, ester groupsPotential ester hydrolysis, fluorine substitutionFluorinated pharmaceuticals or materials .

Scientific Research Applications

Dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Effects: Fluorine vs. Chlorine vs. Methyl Groups

(a) Dimethyl 8-Fluoro-5,11-dimethyl-4-oxo-3a,10-diphenyltetrahydrocyclopenta[c]quinoline-1,2-dicarboxylate (5c)
  • Structure : Fluorine at position 8, methyl groups at 5 and 11, and a fused polycyclic scaffold.
  • Physical Properties : Melting point = 233–234°C; characterized by $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, $^{19}\text{F}$ NMR, and HRMS .
  • Comparison: The fluorine atom in 5c likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs. The target compound’s 4,4-difluoro substitution may similarly increase electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.
(b) Dimethyl 8-Chloro-5,11-dimethyl-4-oxo-3a,10-diphenyltetrahydrocyclopenta[c]quinoline-1,2-dicarboxylate (5d)
  • Structure : Chlorine replaces fluorine at position 6.
  • Comparison : Chlorine’s lower electronegativity compared to fluorine may reduce electronic effects but increase steric bulk. The target compound’s difluoro substitution could offer superior electronic modulation for applications like catalysis .
(c) Dimethyl (1R,2R)-4,5-Dimethyl-4-cyclohexene-1,2-dicarboxylate
  • Structure : Cyclohexene ring with methyl groups at 4,5-positions; unsaturated backbone.
  • Physical Properties : Molecular weight = 226.27; CAS 1881275-59-7 .
  • The target compound’s cyclopentane ring may confer greater strain, affecting reactivity in ring-opening reactions.

Stereochemical and Ring-Size Variations

(a) Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7)
  • Structure : Dioxolane ring with hydroxyphenyl and ester groups.
  • Physical Properties : M.p. = 94–95°C; $[α]^{20}D = -80$ (CHCl$3$); characterized by $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and HPLC .
  • Biological Activity : MIC values against S. aureus = 125 µg/mL; antifungal activity against C. albicans = 62.5 µg/mL .
  • Comparison : The dioxolane ring’s smaller size and hydroxyphenyl group enable distinct hydrogen-bonding interactions, absent in the target compound. The target’s fluorinated cyclopentane may exhibit different pharmacokinetic profiles.
(b) Dimethyl trans-4-Cyclohexene-1,2-dicarboxylate
  • Structure : Trans-configuration cyclohexene dicarboxylate.
  • Stereochemistry : (1R,6R) configuration; CAS 17673-68-6 .
  • Comparison : The trans-configuration reduces steric hindrance compared to cis-isomers. The target compound’s (1R,2R) cyclopentane may offer a more compact geometry for enantioselective catalysis.

Functional Group Variations: Oxo vs. Difluoro Substitution

Dimethyl (1R,2S)-4-Oxocyclopentane-1,2-dicarboxylate
  • Structure : Oxo group at position 4.
  • Physical Properties : Molecular weight = 200.19; CAS 1001666-74-5 .
  • Comparison : The oxo group increases electrophilicity at C4, making it reactive toward nucleophiles. The target compound’s difluoro substitution may enhance stability against oxidation.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for dimethyl (1R,2R)-4,4-difluorocyclopentane-1,2-dicarboxylate, and how can enantiomeric purity be optimized?

  • Methodology : Synthesis typically involves cyclopentane ring formation with stereoselective difluorination, followed by esterification. Enantiomeric purity can be achieved using chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral HPLC. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization. For example, highlights the use of chiral auxiliaries in dioxolane synthesis to achieve >99% enantiomeric excess (ee) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodology :

  • X-ray crystallography : Provides definitive proof of the (1R,2R) configuration.
  • NMR spectroscopy : Coupling constants (e.g., JJ-values) between protons on the cyclopentane ring and fluorines can indicate spatial arrangement.
  • Circular Dichroism (CD) : Detects optical activity correlated with the chiral centers.
  • HPLC with chiral columns : Validates ee, as demonstrated in for structurally related dioxolanes .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodology :

  • High-resolution LC-MS : Monitors degradation products in acidic/basic buffers.
  • NMR stability assays : Track changes in peak integrity over time.
  • Kinetic studies : Measure half-life (t1/2t_{1/2}) in simulated physiological conditions (e.g., pH 1–9).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculates energy barriers for fluorocyclopentane ring interactions with nucleophiles (e.g., amines, thiols).
  • Molecular Dynamics (MD) : Simulates solvation effects and transition states.
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., fluorinated carbons) prone to attack.
    • Example : ’s synthesis of brominated analogs suggests fluorinated cyclopentanes may exhibit similar steric and electronic profiles .

Q. What experimental designs are optimal for evaluating the biological activity of this compound against microbial pathogens?

  • Methodology :

  • Minimum Inhibitory Concentration (MIC) assays : Follow CLSI guidelines (as in ) using serial dilutions in Mueller-Hinton broth or RPMI-1640 medium.
  • Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours.
  • Synergy studies : Combine with antibiotics (e.g., amikacin) to identify potentiation effects.
    • Reference Data Template :
MicroorganismMIC (µg/mL)Reference Compound MIC (µg/mL)
S. aureus ATCC 29213PendingAmikacin: 2–4
C. albicans ATCC 10231PendingFluconazole: 1–2

Note: Actual MIC values require experimental validation .

Q. How does the geminal difluoro group influence the compound’s metabolic stability in in vitro hepatic microsome assays?

  • Methodology :

  • Microsomal incubation : Use human/rat liver microsomes with NADPH cofactor.
  • LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation.
  • CYP enzyme inhibition assays : Identify isoforms (e.g., CYP3A4) responsible for metabolism.
    • Rationale : Fluorine’s electronegativity and small atomic radius often reduce metabolic oxidation, as seen in ’s gem-difluoro analogs like emixustat .

Data Contradictions and Resolution

  • Stereochemical Stability : Some studies (e.g., ) report high stereochemical integrity under mild conditions, while others note racemization in strong acids/bases. Resolution requires pH-controlled storage and inert atmospheres during synthesis .
  • Biological Activity Variability : Structural analogs ( ) show divergent MICs against Gram-negative vs. Gram-positive bacteria. Researchers should conduct species-specific assays and correlate results with lipophilicity (LogP) and membrane permeability .

Key Research Gaps

  • In vivo Pharmacokinetics : No data exists on bioavailability or tissue distribution. Proposed studies: Rodent IV/PO dosing with plasma LC-MS monitoring.
  • Mechanistic Targets : Unlike emixustat ( ), the compound’s biological targets are uncharacterized. Suggested approaches: Proteomic profiling or CRISPR-Cas9 knockout screens .

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